molecular formula C32H24O10 B584326 Taiwanhomoflavone B CAS No. 509077-91-2

Taiwanhomoflavone B

Cat. No.: B584326
CAS No.: 509077-91-2
M. Wt: 568.534
InChI Key: KFJPGGGJZYXVJH-DEOSSOPVSA-N
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Scientific Research Applications

Taiwanhomoflavone B has several scientific research applications:

Mechanism of Action

Taiwanhomoflavone B, also known as 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, is a biflavonoid isolated from Cephalotaxus wilsoniana . It has been shown to exhibit antineoplastic activity .

Target of Action

The primary target of this compound is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation.

Mode of Action

This compound interacts with its target, COX-1, by binding near the gate of the active site of the enzyme . This interaction inhibits the activity of COX-1, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 in the COX-1 active site .

Biochemical Pathways

The inhibition of COX-1 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-1, this compound reduces the formation of these prostaglandins, thereby potentially reducing inflammation and pain.

Pharmacokinetics

Its cytotoxicity against certain cancer cells has been reported, with ed50 values of 38 and 35 microg/ml against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of secondary aggregation induced by adrenaline . This suggests that this compound may have antiplatelet effects. Additionally, its cytotoxicity against certain cancer cells suggests potential anticancer effects .

Biochemical Analysis

Cellular Effects

Taiwanhomoflavone B has been found to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Taiwanhomoflavone B is primarily obtained through plant extraction methods. The process involves extracting the compound from endemic plants of Taiwan, followed by a series of chemical separation and purification steps. The preparation process typically includes solvent extraction, column chromatography, and gel chromatography to purify the compound

Chemical Reactions Analysis

Taiwanhomoflavone B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Comparison with Similar Compounds

Taiwanhomoflavone B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

  • Taiwanhomoflavone A
  • Taiwanhomoflavone C
  • 7,4’,7"-tri-O-methylamentoflavone
  • 6-C-methylnaringenin
  • Apigenin-7-O-beta-glucoside

These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out for its potent antineoplastic activity and its ability to inhibit COX-1, making it a valuable compound for cancer research.

Properties

IUPAC Name

6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPGGGJZYXVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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